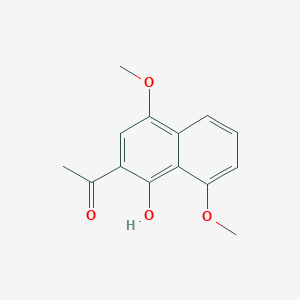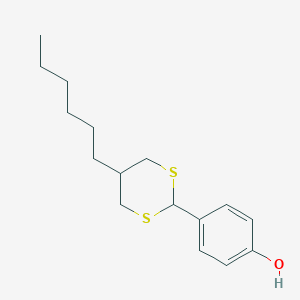![molecular formula C10H10Cl2O3S B14408319 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid CAS No. 83119-56-6](/img/structure/B14408319.png)
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C10H10Cl2O3S It is characterized by the presence of a dichloromethoxyphenyl group attached to a propanoic acid moiety through a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloro-4-methoxyphenol and 3-chloropropanoic acid.
Formation of Sulfanyl Linkage: The phenol group is first converted to a thiol group through a series of reactions involving thiolation agents.
Coupling Reaction: The thiol group is then reacted with 3-chloropropanoic acid under basic conditions to form the sulfanyl linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichloromethoxyphenyl group can be reduced under specific conditions to form corresponding hydro derivatives.
Substitution: The chlorine atoms in the dichloromethoxyphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydro derivatives of the dichloromethoxyphenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-4-methoxyphenyl derivatives: Compounds with similar phenyl groups but different functional groups attached.
Sulfanylpropanoic acids: Compounds with similar sulfanyl linkages but different aromatic groups.
Uniqueness
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid is unique due to the combination of its dichloromethoxyphenyl group and sulfanyl linkage, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
83119-56-6 |
|---|---|
Fórmula molecular |
C10H10Cl2O3S |
Peso molecular |
281.15 g/mol |
Nombre IUPAC |
2-(2,3-dichloro-4-methoxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H10Cl2O3S/c1-5(10(13)14)16-7-4-3-6(15-2)8(11)9(7)12/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
UHYAPYVXXQIHLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)SC1=C(C(=C(C=C1)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


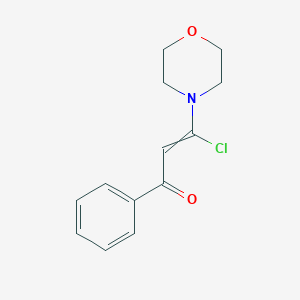
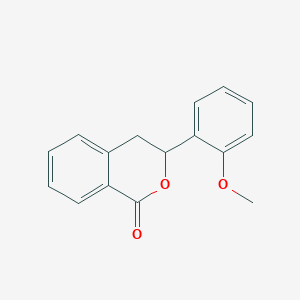

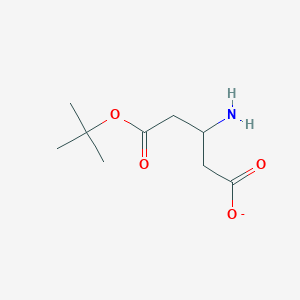
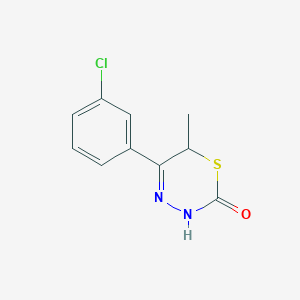
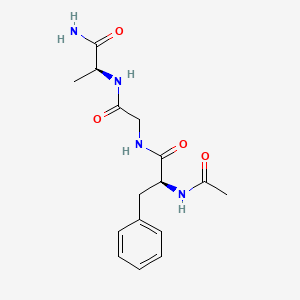
![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
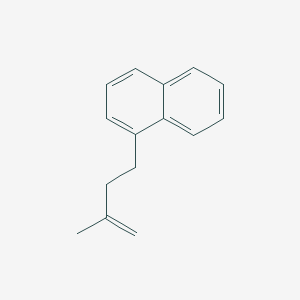
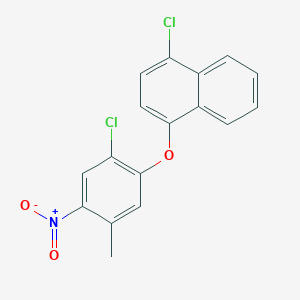
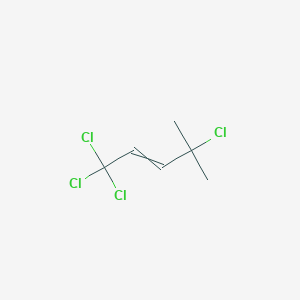
![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
